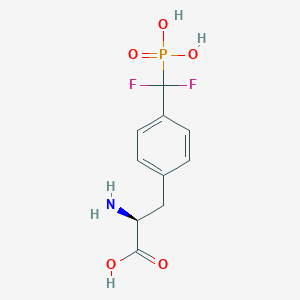

4-(Phosphonodifluoromethyl)-L-phenylalanine

Description

Properties

IUPAC Name |

(2S)-2-amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2NO5P/c11-10(12,19(16,17)18)7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8H,5,13H2,(H,14,15)(H2,16,17,18)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDUMKHDIFUQGB-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Phosphonodifluoromethyl)-L-phenylalanine (F₂Pmp)

<_ _>

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Phosphonodifluoromethyl)-L-phenylalanine (F₂Pmp) has emerged as a critical tool in chemical biology and drug discovery. It serves as a non-hydrolyzable mimetic of phosphotyrosine (pTyr), enabling the study of phosphorylation-dependent signaling pathways and the development of potent and selective inhibitors of protein tyrosine phosphatases (PTPs) and SH2 domain-containing proteins.[1][2][3] The difluoromethyl group flanking the phosphonate imparts unique electronic properties that closely mimic the pKa and geometry of a natural phosphate ester, while conferring resistance to enzymatic hydrolysis.[4] This guide provides a comprehensive overview of the primary synthetic strategies for F₂Pmp, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for successful synthesis and purification.

Introduction: The Significance of F₂Pmp in Signal Transduction Research

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, and metabolism.[1] This dynamic process is tightly regulated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1] Dysregulation of these signaling pathways is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.

The study of these pathways and the development of targeted therapeutics have been hampered by the inherent instability of the phosphate ester bond in phosphotyrosine (pTyr), which is readily cleaved by PTPs.[5][6] This led to the development of non-hydrolyzable pTyr mimetics, with 4-(phosphonodifluoromethyl)-L-phenylalanine (F₂Pmp) standing out as a particularly effective surrogate.[2][3] The introduction of the difluoromethylene group is crucial; it lowers the pKa of the adjacent phosphonic acid to more closely match that of a phosphate monoester and can participate in hydrogen bonding interactions within enzyme active sites, similar to the natural phosphate ester oxygen.[4] Consequently, F₂Pmp-containing peptides often exhibit high binding affinity and specificity for their target proteins, making them invaluable research tools and promising therapeutic leads.[2]

This guide will delve into the key synthetic methodologies for preparing this important molecule, focusing on providing practical, actionable information for researchers in the field.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of F₂Pmp presents a significant challenge due to the need for stereocontrol at the α-carbon of the amino acid and the introduction of the phosphonodifluoromethyl moiety onto the aromatic ring. The primary retrosynthetic disconnection breaks the bond between the phenylalanine core and the phosphonodifluoromethyl group. This leads to two main strategic approaches:

-

Strategy A: Electrophilic Aromatic Substitution/Cross-Coupling: This approach involves the preparation of a suitable L-phenylalanine derivative with a leaving group (e.g., iodide) at the 4-position of the aromatic ring. This intermediate then undergoes a cross-coupling reaction with a reagent that delivers the phosphonodifluoromethyl group.

-

Strategy B: Nucleophilic Difluoromethylphosphonate Addition: This strategy utilizes a nucleophilic difluoromethylphosphonate anion, which is then reacted with an electrophilic phenylalanine derivative.

A generalized overview of these synthetic pathways is presented below:

Caption: Key retrosynthetic strategies for the synthesis of F₂Pmp.

Detailed Synthetic Protocols

This section provides detailed experimental procedures for a commonly employed and effective synthetic route, primarily following the principles of Strategy A, which has been shown to be scalable and efficient.[7]

Synthesis of the Key Precursor: N-α-Fmoc-4-iodo-L-phenylalanine

The starting point for this synthesis is the readily available L-phenylalanine. The key steps involve the protection of the amino group and the iodination of the aromatic ring.

Experimental Protocol:

-

Amino Group Protection: L-phenylalanine is first protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry.

-

Dissolve L-phenylalanine in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Add a base, such as sodium carbonate or sodium bicarbonate, to deprotonate the amino group.

-

Slowly add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in dioxane.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Purify the resulting N-α-Fmoc-L-phenylalanine by crystallization or chromatography.

-

-

Iodination of the Aromatic Ring: The protected phenylalanine is then iodinated at the para-position.

-

Dissolve N-α-Fmoc-L-phenylalanine in a suitable solvent, such as trifluoroacetic acid.

-

Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).

-

Stir the reaction at room temperature until complete conversion is observed.

-

Quench the reaction and purify the product, N-α-Fmoc-4-iodo-L-phenylalanine, by chromatography.

-

Copper-Mediated Cross-Coupling for the Introduction of the Phosphonodifluoromethyl Moiety

This is the crucial step where the phosphonodifluoromethyl group is installed. This reaction typically employs a cadmium or zinc-based phosphonodifluoromethyl reagent and a copper(I) catalyst.[7]

Experimental Protocol:

-

Preparation of the (Diethylphosphonyl)difluoromethylcadmium Reagent:

-

Caution: Cadmium compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Activate cadmium metal (e.g., with acid) and react it with bromodifluoromethylphosphonate in an anhydrous aprotic solvent like DMF.

-

This generates the reactive organocadmium reagent in situ.

-

-

Cross-Coupling Reaction:

-

To the freshly prepared cadmium reagent, add a copper(I) salt, such as copper(I) bromide (CuBr).

-

Add the N-α-Fmoc-4-iodo-L-phenylalanine derivative to the reaction mixture.

-

Heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress by HPLC or TLC.

-

Upon completion, quench the reaction and perform an aqueous workup to remove inorganic salts.

-

Purify the resulting N-α-Fmoc-4-(diethylphosphonodifluoromethyl)-L-phenylalanine by column chromatography.

-

The overall workflow for this key transformation can be visualized as follows:

Caption: Workflow for the copper-mediated cross-coupling reaction.

Deprotection to Yield the Final Product

The final step involves the removal of the phosphonate ester groups and the Fmoc protecting group to yield the free amino acid.

Experimental Protocol:

-

Phosphonate Ester Cleavage:

-

Dissolve the protected intermediate in a suitable solvent like dichloromethane.

-

Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) followed by trimethylsilyl iodide (TMSI).[7] This converts the diethyl phosphonate to the more labile bis(trimethylsilyl) phosphonate.

-

Stir at room temperature until the reaction is complete.

-

Quench the reaction with a protic solvent like methanol.

-

-

Fmoc Group Removal and Final Product Isolation:

-

The Fmoc group can be removed under standard basic conditions, for instance, by treatment with piperidine in DMF.

-

Alternatively, acidic hydrolysis can be employed to remove both the silyl esters and the Fmoc group simultaneously.

-

After deprotection, the crude product is typically purified by ion-exchange chromatography or reverse-phase HPLC to yield the final 4-(Phosphonodifluoromethyl)-L-phenylalanine.

-

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of F₂Pmp.

| Step | Starting Material | Product | Typical Yield |

| 1. Fmoc Protection | L-Phenylalanine | N-α-Fmoc-L-phenylalanine | >90% |

| 2. Iodination | N-α-Fmoc-L-phenylalanine | N-α-Fmoc-4-iodo-L-phenylalanine | 70-85% |

| 3. Cross-Coupling | N-α-Fmoc-4-iodo-L-phenylalanine | N-α-Fmoc-4-(diethylphosphonodifluoromethyl)-L-phenylalanine | 65-80% |

| 4. Deprotection | Protected Intermediate | 4-(Phosphonodifluoromethyl)-L-phenylalanine | 75-90% |

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR are essential for structural elucidation and confirming the presence of the key functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and to monitor the progress of reactions. Chiral HPLC can be employed to confirm the enantiomeric purity of the L-amino acid.

Conclusion and Future Perspectives

The synthesis of 4-(Phosphonodifluoromethyl)-L-phenylalanine, while multi-step, is achievable through well-established chemical transformations. The copper-mediated cross-coupling approach offers a reliable and scalable route to this valuable phosphotyrosine mimetic. The availability of F₂Pmp has significantly advanced our ability to study and modulate phosphorylation-dependent signaling pathways. Future research in this area may focus on developing more efficient and stereoselective synthetic methods, potentially avoiding the use of toxic heavy metals like cadmium. Furthermore, the incorporation of F₂Pmp into peptides and small molecules will continue to be a fruitful area for the development of novel therapeutics for a range of human diseases.[1]

References

- Prakash, G. K. S., & Hu, J. (2007).

- Köhn, M. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(10), 1126-1144.

- Solas, D., Hale, R. L., & Patel, D. V. (1996). An Efficient Synthesis of N-α-Fmoc-4-(Phosphonodifluoromethyl)-l-phenylalanine. The Journal of Organic Chemistry, 61(5), 1537–1539.

- Burke, T. R., Jr., Smyth, M. S., Otaka, A., & Roller, P. P. (1994). Efficient Scaled-Up Synthesis of N-alpha-Fmoc-4-Phosphono(difluoromethyl)-L-phenylalanine and Its Incorporation into Peptides. Tetrahedron Letters, 35(10), 1539-1542.

- Burke, T. R., Jr., Kole, H. K., & Roller, P. P. (1993). Synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and N-boc and N-Fmoc derivatives suitably protected for solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues. Tetrahedron Letters, 34(26), 4125-4128.

- Smyth, M. S., & Burke, T. R., Jr. (1994). Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors. Biochemistry, 33(21), 6480-6485.

- Burke, T. R., Jr., Smyth, M. S., Otaka, A., Nomizu, M., Roller, P. P., Wolf, G., Case, R., & Shoelson, S. E. (1994). Nonhydrolyzable Phosphotyrosyl Mimetics for the Preparation Of Phosphatase-Resistant SH2 Domain Inhibitors. Biochemistry, 33(21), 6490-6494.

- Wang, L., & Schultz, P. G. (2002). Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells.

- Xie, J., & Schultz, P. G. (2005). Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. Journal of the American Chemical Society, 127(38), 13166-13167.

- Burke, T. R., Jr. (2006). Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic. Current Topics in Medicinal Chemistry, 6(14), 1465-1471.

- Meyer, A., & Köhn, M. (2021). Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions.

- Pan, F., & Magnier, E. (2018). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent.

- Belokon, Y. N., Grozav, M. S., Leontieva, O. A., & Maleev, V. I. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 26(16), 4978.

- Burton, D. J., & Wiemers, D. M. (1985). Synthetic and mechanistic aspects of halo-F-methylphosphonates. Journal of Fluorine Chemistry, 27(1), 87-97.

- Fustero, S., & Sanz-Cervera, J. F. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1079-1120.

- Ni, C., & Hu, J. (2017). Chemoselective Difluoromethylation of Nucleosides. Organic Letters, 19(14), 3656-3659.

- Zhang, Z. Y., & Dixon, J. E. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? Biochemistry, 34(46), 15021-15024.

- Hu, J., Zhang, W., & Wang, F. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations.

- Ye, B., & Burke, T. R., Jr. (1999). Facile installation of the phosphonate and (α,α-difluoromethyl)phosphonate functionalities equipped with benzyl protection. The Journal of Organic Chemistry, 64(6), 2150-2152.

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Phosphonodifluoromethyl)-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

-

MOLBASE. (n.d.). (2S)-2-amino-3-[4-[diethoxyphosphoryl(difluoro)methyl]phenyl]propanoic acid. Retrieved from [Link]

- Barabanov, M. A., Martyanov, G. S., Kodess, M. I., Ezhikova, M. A., Slepukhin, P. A., & Pestov, A. V. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698.

- Barabanov, M. A., Martyanov, G. S., Kodess, M. I., Ezhikova, M. A., Slepukhin, P. A., & Pestov, A. V. (2023). Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.

- Głowacka, I. E., & Gwarda, A. (2021).

- Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses, 94, 358-371.

- Jackson, J. C., & Fierke, C. A. (2009). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification.

Sources

- 1. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]

- 2. Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 4-(Phosphonodifluoromethyl)-L-phenylalanine (PFP)

This technical guide provides a comprehensive overview of the hypothesized mechanism of action of 4-(Phosphonodifluoromethyl)-L-phenylalanine (PFP), a synthetic amino acid analog. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the shikimate pathway, the allosteric regulation of its key enzymes, and the molecular properties of PFP to propose a detailed inhibitory mechanism.

Introduction: The Shikimate Pathway and its Gatekeeper, DAHP Synthase

The shikimate pathway is a crucial and highly conserved metabolic route in bacteria, archaea, fungi, and plants, responsible for the de novo biosynthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1][2] These amino acids are not only essential building blocks for protein synthesis but also serve as precursors for a vast array of secondary metabolites, including pigments, alkaloids, and hormones.[3] The absence of this pathway in mammals makes its enzymes attractive targets for the development of non-toxic antimicrobial agents and herbicides.[4][5]

The first committed step of the shikimate pathway is the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[6][7] This reaction is catalyzed by DAHP synthase (EC 2.5.1.54), a critical enzyme that acts as the primary gatekeeper, controlling the influx of carbon into the pathway.[6][7]

Allosteric Regulation of DAHP Synthase: A Symphony of Feedback Inhibition

To maintain cellular homeostasis, the activity of DAHP synthase is tightly regulated through allosteric feedback inhibition by the downstream aromatic amino acids.[7] In many microorganisms, multiple isoforms of DAHP synthase exist, each specifically inhibited by one of the three aromatic amino acids.[8] For instance, Escherichia coli possesses three DAHP synthase isoenzymes: AroG (phenylalanine-sensitive), AroF (tyrosine-sensitive), and AroH (tryptophan-sensitive).[8]

The binding of the aromatic amino acid to a distinct allosteric site on the enzyme induces a conformational change that reduces the enzyme's catalytic activity.[9] This feedback mechanism ensures that the cell does not overproduce aromatic amino acids, thus conserving energy and metabolic resources. Phenylalanine, as a direct product of the pathway, is a key allosteric regulator of the AroG isozyme.[4][7]

4-(Phosphonodifluoromethyl)-L-phenylalanine (PFP): A Phenylalanine Analog with a Phosphonate Moiety

4-(Phosphonodifluoromethyl)-L-phenylalanine (PFP) is a synthetic analog of L-phenylalanine.[10] A key structural feature of PFP is the replacement of the para-hydrogen on the phenyl ring with a difluoromethylphosphonate group (-CF2-PO(OH)2). This modification makes PFP a non-hydrolyzable phosphotyrosine mimetic, a property that has been explored in the context of protein tyrosine phosphatases. However, its structural similarity to phenylalanine suggests a potential role as a modulator of the shikimate pathway.

Hypothesized Mechanism of Action: PFP as a Potent Inhibitor of DAHP Synthase

Based on the principles of enzyme inhibition and the known regulatory mechanisms of the shikimate pathway, we propose that 4-(Phosphonodifluoromethyl)-L-phenylalanine acts as a competitive inhibitor of the phenylalanine-sensitive DAHP synthase (AroG) . This hypothesis is built on the following key points:

-

Structural Mimicry: PFP is a close structural analog of L-phenylalanine, the natural allosteric inhibitor of the AroG isozyme. This structural similarity would allow PFP to bind to the same allosteric site as phenylalanine.

-

Enhanced Binding Affinity: The negatively charged phosphonate group at physiological pH, coupled with the electronegative fluorine atoms, may lead to stronger binding interactions within the allosteric site compared to the carboxylate group of phenylalanine. This could result in a lower inhibition constant (Ki) and therefore more potent inhibition.

-

Competitive Inhibition: By binding to the allosteric site, PFP would induce a conformational change in DAHP synthase, reducing its affinity for its substrates (PEP and E4P) and thereby decreasing the rate of DAHP formation in a manner competitive with the natural inhibitor, phenylalanine.

The proposed inhibitory action of PFP on DAHP synthase is a compelling hypothesis that warrants experimental validation.

Synthesis of 4-(Phosphonodifluoromethyl)-L-phenylalanine (PFP)

The synthesis of PFP is a multi-step process that has been described in the literature. A general synthetic scheme involves the introduction of the difluoromethylphosphonate moiety onto a protected phenylalanine precursor.

Experimental Protocols for a Self-Validating System

To experimentally validate the hypothesized mechanism of action of PFP, a series of biochemical and biophysical assays can be employed.

Expression and Purification of DAHP Synthase

A detailed protocol for the expression and purification of a recombinant phenylalanine-sensitive DAHP synthase (e.g., from E. coli) is a prerequisite for in vitro studies.

Step-by-Step Methodology:

-

Gene Cloning: The gene encoding the phenylalanine-sensitive DAHP synthase (e.g., aroG from E. coli) is cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A large-scale culture is grown to an optimal cell density, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are then lysed using sonication or a French press.

-

Purification: The His-tagged DAHP synthase is purified from the cell lysate using immobilized metal affinity chromatography (IMAC). The purified protein is then dialyzed against a storage buffer.

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a standard method (e.g., Bradford assay).

DAHP Synthase Activity Assay and Inhibition Kinetics

A continuous spectrophotometric assay can be used to measure the activity of DAHP synthase and to determine the inhibitory potential of PFP.

Step-by-Step Methodology:

-

Reaction Mixture: The standard reaction mixture contains a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), the substrates phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), and a divalent metal cofactor (e.g., MnCl2).

-

Enzyme Initiation: The reaction is initiated by the addition of the purified DAHP synthase.

-

Detection of DAHP: The formation of DAHP is monitored by measuring the decrease in absorbance at 232 nm, which corresponds to the consumption of the enol ether chromophore of PEP.

-

Inhibition Studies: To determine the inhibitory effect of PFP, the assay is performed in the presence of varying concentrations of PFP.

-

Data Analysis: The initial reaction velocities are plotted against the substrate or inhibitor concentrations. The data are then fitted to the appropriate kinetic models (e.g., Michaelis-Menten, competitive inhibition) to determine the kinetic parameters (Km, Vmax, Ki).

Visualization of Pathways and Workflows

Signaling Pathway: The Shikimate Pathway and its Regulation

Caption: The Shikimate Pathway and Proposed Inhibition by PFP.

Experimental Workflow: Investigating PFP Inhibition of DAHP Synthase

Caption: Workflow for PFP Inhibition Studies on DAHP Synthase.

Quantitative Data Summary

The following table summarizes known kinetic parameters for E. coli DAHP synthase (AroG) with its substrates and the natural inhibitor, phenylalanine. These values provide a baseline for comparison when evaluating the inhibitory potency of PFP.

| Parameter | Substrate/Inhibitor | Value | Reference |

| Km | Phosphoenolpyruvate (PEP) | ~10-50 µM | [8][11] |

| Km | Erythrose-4-Phosphate (E4P) | ~10-40 µM | [8][11] |

| Ki | L-Phenylalanine | ~1-10 µM | [4] |

Conclusion

The structural similarity of 4-(Phosphonodifluoromethyl)-L-phenylalanine to L-phenylalanine strongly suggests that it acts as a competitive inhibitor of the phenylalanine-sensitive DAHP synthase, a key regulatory enzyme of the shikimate pathway. The difluoromethylphosphonate moiety is hypothesized to enhance its binding affinity to the allosteric site, making it a potentially potent inhibitor. The experimental protocols outlined in this guide provide a robust framework for validating this hypothesis and quantifying the inhibitory activity of PFP. Further research in this area could pave the way for the development of novel antimicrobial agents and herbicides targeting this essential metabolic pathway.

References

-

Steady-state kinetics and inhibitor binding of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (tryptophan sensitive) from Escherichia coli. PubMed. [Link]

-

Kinetic parameters of the DAHP synthases from A. nidulans and S. cerevisiae. ResearchGate. [Link]

-

Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis. PubMed. [Link]

-

DAHP synthase. Grokipedia. [Link]

-

Insights into the Mechanism of 3-Deoxy-D-arabino-heptulosonate 7-Phosphate Synthase (Phe) from Escherichia coli Using a Transient Kinetic Analysis. Sci-Hub. [Link]

-

Protein Dynamics and Inhibition of 3-Deoxy-arabino-heptulosonate-7-phosphate Synthase (DAHPS). MacSphere. [Link]

-

4-(Phosphonodifluoromethyl)-L-phenylalanine. PubChem. [Link]

-

DAHP synthase. Wikipedia. [Link]

-

Structural and biochemical analyses reveal quinic acid inhibits DAHP synthase a key player in shikimate pathway. PubMed. [Link]

-

SCHEME 1. Proposed reaction mechanisms for DAHP synthase. Path A,... ResearchGate. [Link]

-

Inhibition of DAHP synthase-phe isozymes in the presence of aromatic... ResearchGate. [Link]

-

The Levels of DAHP Synthase, the First Enzyme of the Shikimate Pathway, Are Related to Free Aromatic Amino Acids and Glutamine Content in Nicotiana plumbaginifolia Cell Cultures. NIH. [Link]

-

Shikimate and Phenylalanine Biosynthesis in the Green Lineage. NIH. [Link]

-

Computational Study of Pathogenic Variants in Phenylalanine-4-hydroxylase (PAH): Insights into Structure, Dynamics, and BH4 Binding. PubMed. [Link]

-

DAHPS inhibitors. Numbering of the compounds refers to the numbering in... ResearchGate. [Link]

-

The shikimate pathway: gateway to metabolic diversity. RSC Publishing. [Link]

-

The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. Arabidopsis Book. [Link]

-

Shikimate pathway – Knowledge and References. Taylor & Francis. [Link]

-

The shikimate pathway: gateway to metabolic diversity. PMC. [Link]

-

Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies. MDPI. [Link]

Sources

- 1. Shikimate and Phenylalanine Biosynthesis in the Green Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Levels of DAHP Synthase, the First Enzyme of the Shikimate Pathway, Are Related to Free Aromatic Amino Acids and Glutamine Content in Nicotiana plumbaginifolia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and biochemical analyses reveal quinic acid inhibits DAHP synthase a key player in shikimate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 6. grokipedia.com [grokipedia.com]

- 7. DAHP synthase - Wikipedia [en.wikipedia.org]

- 8. Steady-state kinetics and inhibitor binding of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (tryptophan sensitive) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-(Phosphonodifluoromethyl)-L-phenylalanine | C10H12F2NO5P | CID 5288267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp): A Non-hydrolyzable Phosphotyrosine Mimic for Advancing Signal Transduction Research

Introduction: The Challenge of Phosphotyrosine Signaling

Protein tyrosine phosphorylation is a cornerstone of cellular communication, a dynamic post-translational modification orchestrated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1][2] This delicate balance governs a vast array of cellular processes, from growth and differentiation to metabolism and immune responses.[2] At the heart of these signaling cascades is the phosphotyrosine (pTyr) residue, a recognition motif for effector proteins containing Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains.[3][4][5]

However, the very dynamism that makes this system so effective also presents a significant hurdle for researchers. The phosphate ester bond of pTyr is highly susceptible to rapid hydrolysis by PTPs.[6] This inherent instability severely limits the utility of synthetic pTyr-containing peptides as tools to study signaling pathways in cellular environments, as they are quickly "erased" by endogenous phosphatases.[6] To overcome this, the field has driven the development of non-hydrolyzable pTyr mimics—stable analogs that can engage pTyr-binding proteins without being degraded.[3] Among these, 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp) has emerged as a particularly effective and widely used tool.[1][6][7]

This guide provides an in-depth technical overview of F2Pmp, from its rational design and synthesis to its application as a powerful molecular probe in studying protein-protein interactions and developing novel therapeutic inhibitors.

Part 1: The Molecular Logic of F2Pmp as a Superior pTyr Mimic

The efficacy of F2Pmp lies in its clever bioisosteric design, which closely replicates the essential structural and electronic features of the natural pTyr residue while replacing the labile P-O bond with a robust P-C bond.

The Critical Role of α,α-Difluorination

While simpler phosphonate analogs like phosphonomethyl phenylalanine (Pmp) exist, the introduction of two fluorine atoms to the methylene bridge is the key innovation that makes F2Pmp a superior mimic.[8] A F2Pmp-containing peptide can be up to 1,000 times more potent in inhibiting PTPs than its Pmp counterpart.[8]

This enhanced potency is due to two primary electronic effects of the fluorine atoms:[8]

-

Lowering the pKa₂: The strong electron-withdrawing nature of the fluorine atoms lowers the second acid dissociation constant (pKa₂) of the phosphonate group. This ensures that the group is predominantly in a dianionic state at physiological pH, more closely mimicking the charge state of the phosphate group in pTyr.

-

Hydrogen Bonding Capability: The fluorine atoms can act as hydrogen bond acceptors, interacting with active site residues in a manner analogous to the phenolic oxygen of the pTyr residue.[8]

These combined effects allow F2Pmp to bind to PTP active sites and SH2 domains with affinities that are often comparable to or even greater than those of their natural pTyr counterparts.[1][8]

Caption: F2Pmp mimics pTyr's key interactions within a protein binding site.

Part 2: Synthesis and Incorporation into Peptides

The practical utility of F2Pmp stems from its accessibility as a synthetic building block for standard solid-phase peptide synthesis (SPPS).

Synthesis of the Fmoc-F2Pmp-OH Building Block

The key intermediate for peptide synthesis is N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine. Several synthetic routes have been reported, often involving a key step such as the copper(I)-catalyzed coupling of a (diethylphosphonyl)difluoromethylcadmium reagent with a protected 4-iodo-L-phenylalanine derivative.[9] The final deprotection of the phosphonate esters yields the free phosphonic acid ready for peptide synthesis.[9]

Protocol: Incorporation of F2Pmp via Solid-Phase Peptide Synthesis (SPPS)

A significant advantage of the Fmoc-F2Pmp-OH building block is that the side-chain phosphonic acid group generally does not require protection for SPPS, simplifying the synthesis process.[9]

Objective: To synthesize a peptide containing an F2Pmp residue using a standard Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Fmoc-F2Pmp-OH

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

-

Deprotection Solution: 20% piperidine in DMF

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Step-by-Step Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate tube, pre-activate the first Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor coupling completion with a Kaiser test. Wash the resin with DMF.

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

-

F2Pmp Incorporation:

-

For the F2Pmp residue, use Fmoc-F2Pmp-OH as you would any other standard amino acid in the coupling step (Step 3). The unprotected phosphonic acid side chain is compatible with the coupling conditions.

-

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM (Dichloromethane) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

-

Verification: Confirm the identity and purity of the final peptide by mass spectrometry.

Caption: Workflow for Solid-Phase Synthesis of an F2Pmp-containing peptide.

Part 3: Applications in Signal Transduction Research

The stability and high-affinity binding of F2Pmp make it an invaluable tool for interrogating pTyr-dependent signaling events.

Probing SH2 Domain-Mediated Interactions

SH2 domains are the primary "readers" of pTyr marks, recruiting signaling proteins to activated receptors and scaffolds.[10] F2Pmp-containing peptides act as stable baits to study these interactions.

-

Binding Affinity Studies: By incorporating F2Pmp into peptides corresponding to known SH2-binding motifs, researchers can quantify binding affinities (Kd) using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) without concern for sample dephosphorylation during the experiment.[11] Binding affinities for SH2 domains typically range from the high nanomolar to low micromolar scale.[5][11][12]

-

Pulldown Assays: F2Pmp-peptides can be immobilized on beads to enrich for and identify SH2 domain-containing proteins from cell lysates, providing a snapshot of the active signaling network.[13]

Field Insight & Caution: It is a common misconception that F2Pmp is a universal pTyr mimic for all SH2 domains. Research has shown that some SH2 domains fail to bind F2Pmp-containing peptides, while binding strongly to the native pTyr sequence or other mimics.[14] This highlights that the specific context of the binding pocket is critical. Therefore, the suitability of F2Pmp must be empirically validated for each SH2 domain of interest.

Development of Potent and Selective PTP Inhibitors

F2Pmp is a cornerstone moiety for the design of PTP inhibitors.[1][15] Because it is non-hydrolyzable, it acts as a competitive inhibitor by occupying the PTP active site.

-

Achieving Selectivity: The high conservation of the PTP active site makes achieving selectivity challenging.[1] However, regions immediately surrounding the active site are more variable. By systematically modifying the amino acid residues flanking the F2Pmp core, medicinal chemists can develop peptide-based inhibitors that show selectivity for specific PTP family members.[8]

-

Structure-Activity Relationship (SAR) Studies: F2Pmp provides a stable scaffold for SAR studies. Researchers can systematically alter peripheral groups to optimize binding affinity and selectivity, guiding the design of more drug-like small molecule inhibitors.[1]

| PTP Target | Inhibitor Sequence | Inhibition Constant (Ki) | Reference |

| PTP1B | Ac-D-A-D-E-F2Pmp-L-NH₂ | 2.2 µM | [8] |

| LAR | Ac-D-A-D-E-F2Pmp-L-NH₂ | 24 µM | [8] |

| PTPα | Ac-D-A-D-E-F2Pmp-L-NH₂ | 41 µM | [8] |

| This table presents example data to illustrate the concept of differential inhibition. Actual values depend heavily on the specific peptide sequence and assay conditions. |

Part 4: Experimental Design: From Benchtop to Cell

Transitioning from biochemical validation to cellular application requires careful consideration of experimental design.

Protocol: In Vitro PTP Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of an F2Pmp-containing peptide against a specific PTP enzyme.

Principle: This assay measures the rate of dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), by the PTP enzyme. An inhibitor will decrease the rate of fluorescent product formation.

Materials:

-

Recombinant purified PTP enzyme (e.g., PTP1B)

-

Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.2

-

F2Pmp-containing inhibitor peptide (stock solution in DMSO or water)

-

DiFMUP substrate (stock solution in DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)

Step-by-Step Methodology:

-

Inhibitor Titration: Prepare a serial dilution of the F2Pmp peptide in the assay buffer directly in the 96-well plate. Include a "no inhibitor" control (buffer only) and a "no enzyme" background control.

-

Enzyme Addition: Add the PTP enzyme to all wells (except the "no enzyme" control) to a final concentration that yields a robust linear signal within the desired timeframe.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add DiFMUP substrate to all wells to initiate the enzymatic reaction. The final concentration should be at or below the Km for the enzyme.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Subtract the rate of the "no enzyme" control from all other rates.

-

Normalize the data by setting the rate of the "no inhibitor" control to 100% activity.

-

Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Challenges and Strategies for Cellular Assays

While F2Pmp-based inhibitors are powerful biochemically, their use in live cells is often hampered by poor membrane permeability due to the highly charged phosphonate group and peptidic nature.[1][16]

Strategies to Overcome Permeability Issues:

-

Prodrug Approaches: The phosphonate can be masked with lipophilic ester groups that are cleaved by intracellular esterases, releasing the active dianionic form inside the cell.

-

Structure-Based Design: Use the F2Pmp-peptide structure as a starting point to design smaller, non-peptidic mimetics that retain key binding interactions but have improved drug-like properties (e.g., lower molecular weight, reduced charge).[1]

-

Cell-Penetrating Peptides (CPPs): Conjugating the F2Pmp-peptide to a CPP can facilitate its entry into cells, although this can introduce issues of its own, such as off-target localization.

Conclusion and Future Perspectives

4-(Phosphonodifluoromethyl)-L-phenylalanine has proven to be a cornerstone of chemical biology and medicinal chemistry for studying tyrosine phosphorylation. Its unique combination of stability and high-fidelity mimicry provides a robust platform for dissecting complex signaling networks and for designing potent and selective enzyme inhibitors.[6][15]

The future of F2Pmp-based research will likely focus on developing next-generation probes and therapeutics with enhanced cellular bioavailability and refined selectivity profiles.[1] By integrating F2Pmp into more complex molecular architectures and applying it in sophisticated cellular and in vivo models, researchers will continue to unlock new insights into the signaling pathways that govern health and disease.

References

- Yao, Z. J., Lee, K., & Burke, T. R., Jr. (2005). Incorporation of Phosphotyrosyl Mimetic 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp) Into Signal Transduction-Directed Peptides. Methods in Molecular Biology, 298, 91–103.

- Wang, W. Q., et al. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?. Journal of Biological Chemistry, 270(47), 28462–28467.

-

Yao, Z. J., et al. (2003). Efficient Scaled-Up Synthesis of N-alpha-Fmoc-4-Phosphono(difluoromethyl)-L-phenylalanine and Its Incorporation into Peptides. The Journal of Organic Chemistry, 68(16), 6254–6259. [Link]

-

Köhn, M., & Biondi, R. M. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(10), 1137-1151. [Link]

-

Zhang, Z. Y., et al. (2018). Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases. Journal of Medicinal Chemistry, 61(15), 6657–6674. [Link]

-

Solas, D., Hale, R. L., & Patel, D. V. (1996). An Efficient Synthesis of N-α-Fmoc-4-(Phosphonodifluoromethyl)-l-phenylalanine. The Journal of Organic Chemistry, 61(5), 1537–1539. [Link]

-

Burke, T. R., Jr., et al. (1993). Synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and N-Boc and N-Fmoc derivatives suitably protected for solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues. Tetrahedron Letters, 34(26), 4125-4128. [Link]

-

Burke, T. R., Jr. (2006). Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic. Current Topics in Medicinal Chemistry, 6(14), 1465–1471. [Link]

-

Burke, T. R., Jr. (2006). Design and Synthesis of Phosphonodifluoromethyl Phenylalanine (F2Pmp):A Useful Phosphotyrosyl Mimetic. Current Topics in Medicinal Chemistry, 6(14), 1465-1471. [Link]

-

Köhn, M., & Biondi, R. M. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(10), 1137-1151. [Link]

-

Wang, F., et al. (2014). Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Nature Chemical Biology, 10(12), 1003–1005. [Link]

-

He, X., et al. (2021). Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. bioRxiv. [Link]

-

Abe, T., et al. (2017). Peptide probes containing a non-hydrolyzable phosphotyrosine-mimetic residue for enrichment of protein tyrosine phosphatases. Bioorganic & Medicinal Chemistry, 25(16), 4438-4444. [Link]

-

van den Boom, J., et al. (2021). Development of a Peptide Inhibitor Targeting the C-SH2 Domain of the SHP2 Phosphatase. Angewandte Chemie International Edition, 60(33), 18037–18045. [Link]

-

Ku-ckelkorn, J., et al. (2022). Pentafluorophosphato-Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine-Specific Protein Interactions. Angewandte Chemie International Edition, 61(12), e202114681. [Link]

-

Ladbury, J. E., et al. (1995). Measurement of the binding of tyrosyl phosphopeptides to SH2 domains: a reappraisal. Proceedings of the National Academy of Sciences of the United States of America, 92(8), 3180–3184. [Link]

-

Di Zazzo, E., et al. (2022). SH2 Domains: Folding, Binding and Therapeutical Approaches. International Journal of Molecular Sciences, 23(24), 15944. [Link]

-

Kalia, R., et al. (2020). SH2 Domain Binding: Diverse FLVRs of Partnership. Frontiers in Molecular Biosciences, 7, 579693. [Link]

-

Al-Obeidi, F. A., & Lam, K. S. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Molecules, 30(13), 2824. [Link]

-

Felder, S., et al. (1993). SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange. Molecular and Cellular Biology, 13(3), 1449–1455. [Link]

Sources

- 1. Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Incorporation of phosphotyrosyl mimetic 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp) into signal transduction-directed peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | SH2 Domain Binding: Diverse FLVRs of Partnership [frontiersin.org]

- 11. Measurement of the binding of tyrosyl phosphopeptides to SH2 domains: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

An In-depth Technical Guide to the Discovery and Development of para-Trifluoromethyl-L-phenylalanine (pCF3-Phe)

A Note on Nomenclature: The term "pCF2-Phe" does not correspond to a standardly recognized molecule in the peer-reviewed scientific literature. This guide will focus on the closely related and extensively studied compound, para-trifluoromethyl-L-phenylalanine (pCF3-Phe), which is presumed to be the subject of interest given the chemical nomenclature.

The introduction of fluorine atoms into bioactive molecules represents a powerful strategy in medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a compound. Specifically, the trifluoromethyl (CF3) group is a common bioisostere for a methyl group, but with significantly different electronic properties. It is a strong electron-withdrawing group, which can alter the pKa of nearby functional groups and introduce metabolic stability. The incorporation of pCF3-Phe into peptides and proteins has thus emerged as a valuable tool for enhancing therapeutic potential and for use as a sensitive probe in biophysical studies.

This guide provides a comprehensive overview of the discovery, synthesis, and application of pCF3-Phe, with a focus on the practical aspects and underlying scientific principles that are of interest to researchers in drug development and chemical biology.

Chapter 1: The Genesis of pCF3-Phe - A Tale of Rational Design

The development of pCF3-Phe was not a serendipitous discovery but rather a product of rational design aimed at harnessing the unique properties of fluorine to modulate peptide and protein function. The primary motivations for its creation were:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the pCF3 group resistant to oxidative metabolism. This can increase the in vivo half-life of peptide-based therapeutics.

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic distribution of the phenyl ring, potentially leading to stronger and more specific interactions with biological targets.

-

Conformational Control: The steric bulk of the CF3 group can influence the conformational preferences of the amino acid side chain and the overall peptide backbone, which can be exploited to favor a bioactive conformation.

-

A Unique Spectroscopic Probe: The 19F nucleus is a sensitive and specific NMR probe, allowing for high-resolution studies of protein structure and dynamics without the background noise inherent in 1H NMR.

Chapter 2: Synthesis of pCF3-Phe - From Benchtop to Bioreactor

The practical application of pCF3-Phe necessitates a reliable and scalable synthetic route. While several methods have been reported, a common and effective approach involves the asymmetric synthesis from a suitable starting material.

Chemical Synthesis: A Step-by-Step Protocol

A widely used method for the enantioselective synthesis of L-pCF3-Phe is the Knowles asymmetric hydrogenation.

Experimental Protocol: Asymmetric Synthesis of L-pCF3-Phe

-

Starting Material: The synthesis commences with 4-(trifluoromethyl)acetophenone.

-

Condensation: The ketone is condensed with a source of ammonia and cyanide (Strecker synthesis) or with an acylglycine (Erlenmeyer-Plöchl synthesis) to form an unsaturated precursor.

-

Asymmetric Hydrogenation: The resulting α,β-unsaturated amino acid precursor is hydrogenated using a chiral rhodium catalyst, such as Rh-DIPAMP, to selectively produce the L-enantiomer.

-

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final L-pCF3-Phe product.

-

Purification: The final product is purified by recrystallization or chromatography to achieve high enantiomeric and chemical purity.

Biosynthesis: Engineering Life's Machinery

For the site-specific incorporation of pCF3-Phe into proteins, a biological approach is often more efficient. This involves the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery.

dot

Caption: Workflow for the biosynthetic incorporation of pCF3-Phe.

Chapter 3: Biophysical Consequences of pCF3-Phe Incorporation

The substitution of a natural amino acid with pCF3-Phe can have profound effects on the biophysical properties of a peptide or protein.

| Property | Effect of pCF3-Phe Incorporation | Rationale |

| Hydrophobicity | Increased | The CF3 group is significantly more hydrophobic than a methyl group. |

| Helical Propensity | Increased | The steric bulk and hydrophobicity can favor helical conformations. |

| Protein Stability | Context-dependent | Can be stabilizing or destabilizing depending on the local environment. |

| pKa of Neighboring Residues | Altered | The electron-withdrawing nature of the CF3 group can influence the local electrostatic environment. |

Chapter 4: Applications in Drug Discovery and Chemical Biology

The unique properties of pCF3-Phe have been leveraged in a variety of applications.

Enhancing Peptide Therapeutics

The incorporation of pCF3-Phe has been shown to improve the metabolic stability and receptor binding affinity of several peptide-based drug candidates. For example, in preclinical studies, the substitution of a key phenylalanine with pCF3-Phe in a GLP-1 receptor agonist resulted in a longer in vivo half-life and improved glycemic control.

Probing Protein-Ligand Interactions with 19F NMR

The use of pCF3-Phe as a 19F NMR probe has become a powerful tool for studying protein-ligand interactions. The chemical shift of the 19F nucleus is highly sensitive to its local environment, providing a sensitive readout of ligand binding and conformational changes.

dot

Caption: Using pCF3-Phe as a 19F NMR probe for fragment-based screening.

Chapter 5: Future Directions - Beyond a Simple Substitution

The future of pCF3-Phe and other fluorinated amino acids lies in their use in more complex biological systems. Emerging areas of research include:

-

Cellular Imaging: The development of 19F MRI contrast agents based on pCF3-Phe-containing proteins.

-

Proteomics: The use of pCF3-Phe as a quantitative tag in mass spectrometry-based proteomics.

-

De Novo Protein Design: The design of novel protein folds and functions that are only possible with the inclusion of non-canonical amino acids like pCF3-Phe.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Pomerantz, W. C., & Cierpicki, T. (2010). Protein-Observed 19F NMR for Screening and Characterizing Protein-Ligand Interactions. WIREs RNA, 1(3), 382-395. [Link]

4-(Phosphonodifluoromethyl)-L-phenylalanine structure and analogues

An In-depth Technical Guide to 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp) and its Analogues: A Core Component in Modern Drug Discovery

Introduction: The Challenge of Phosphatase-Targeted Drug Design

Protein tyrosine phosphatases (PTPs) represent a significant class of enzymes crucial in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is implicated in numerous human diseases, such as cancer, diabetes, and autoimmune disorders. Consequently, PTPs have emerged as attractive targets for therapeutic intervention. However, the development of potent and selective PTP inhibitors has been a formidable challenge for medicinal chemists. The primary obstacle lies in the highly conserved and positively charged nature of the PTP active site, which is optimized for binding the negatively charged phosphotyrosine (pTyr) residue of their protein substrates. Small molecule inhibitors often struggle to achieve selectivity and are plagued by poor cell permeability due to the charged phosphate group.

To overcome these hurdles, non-hydrolyzable pTyr mimetics have been developed, with 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp) being a standout example. This guide provides a comprehensive technical overview of F2Pmp, detailing its structure, synthesis, mechanism of action, and the evolution of its analogues. It is intended for researchers and drug development professionals seeking to leverage this critical chemical tool in their own discovery programs.

The Molecular Architecture of F2Pmp: A Stable pTyr Isostere

At its core, F2Pmp is an amino acid that ingeniously mimics phosphotyrosine. The key to its function lies in the replacement of the hydrolytically labile phosphate monoester of pTyr with a stable phosphonate group. Furthermore, the introduction of a difluoromethylene (-CF2-) group adjacent to the phosphorus atom serves two critical purposes:

-

Electronic Mimicry: The two electron-withdrawing fluorine atoms lower the pKa of the phosphonate group, making it more closely resemble the acidity of the phosphate in pTyr. This ensures a similar charge state at physiological pH, facilitating strong interactions with the PTP active site.

-

Hydrolytic Stability: The P-C bond of the phosphonate is inherently resistant to enzymatic cleavage by phosphatases, unlike the P-O bond in phosphotyrosine. This stability is essential for an effective inhibitor.

The L-configuration of the phenylalanine backbone ensures that F2Pmp can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques, allowing for the creation of inhibitor libraries with high specificity for target PTPs.

Synthesis of F2Pmp: A Key Enabling Technology

The synthesis of F2Pmp is a multi-step process that has been refined over the years to improve yield and scalability. A common and effective approach involves the construction of the difluoromethylphosphonate side chain on a protected L-phenylalanine derivative.

Experimental Protocol: A Representative Synthesis of Fmoc-L-F2Pmp(OEt)2

This protocol outlines a common route for synthesizing the Fmoc-protected diethyl ester of F2Pmp, a versatile building block for SPPS.

Materials:

-

4-Iodo-L-phenylalanine

-

Diisopropylethylamine (DIPEA)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Diethyl (difluoromethyl)phosphonate

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Fmoc Protection:

-

Dissolve 4-Iodo-L-phenylalanine in a mixture of DCM and water.

-

Add DIPEA to adjust the pH to ~8-9.

-

Add a solution of Fmoc-OSu in DCM dropwise while maintaining the pH.

-

Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup and purify by column chromatography to yield Fmoc-4-Iodo-L-phenylalanine.

-

-

Palladium-Catalyzed Cross-Coupling:

-

To a solution of Fmoc-4-Iodo-L-phenylalanine in anhydrous THF, add diethyl (difluoromethyl)phosphonate.

-

Add CuI and the palladium catalyst under an inert atmosphere (e.g., Argon).

-

Add DIPEA and heat the reaction mixture to reflux (around 65-70°C) for 12-18 hours.

-

Monitor the reaction progress by HPLC or TLC.

-

Upon completion, cool the reaction, filter through celite to remove the catalyst, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain Fmoc-L-F2Pmp(OEt)2.

-

-

Deprotection (for subsequent use):

-

The diethyl ester protecting groups on the phosphonate can be removed using reagents like bromotrimethylsilane (TMSBr) followed by hydrolysis to yield the free phosphonic acid.

-

Workflow for F2Pmp Synthesis

Caption: Inhibition of PTP1B by F2Pmp enhances insulin signaling.

Structure-Activity Relationships (SAR) and Analogue Development

While F2Pmp is a powerful tool, research has focused on developing analogues to improve properties like cell permeability, selectivity, and potency. These efforts have primarily explored modifications at three positions:

-

The Phosphonate Group: Replacing the phosphonate with other acidic groups like carboxylic acids has generally led to a significant loss of activity, highlighting the importance of the phosphonate for PTP binding.

-

The Phenylalanine Ring: Introduction of substituents on the aromatic ring can enhance binding affinity and selectivity. For example, adding a second acidic group can create additional interactions with the PTP active site.

-

The Peptide Backbone: Incorporating F2Pmp into cyclic peptides or peptidomimetics can improve conformational stability and proteolytic resistance.

Table 1: Potency of F2Pmp and Selected Analogues against PTP1B

| Compound/Peptide | Modification | IC50 (nM) against PTP1B | Reference |

| Ac-DADE(F2Pmp)L-NH2 | Linear Peptide | 230 | |

| TPI-1 | Bidentate Inhibitor | 76 | |

| Ertiprotafib | Non-peptide mimetic | ~2000 |

Note: IC50 values can vary depending on assay conditions. The data presented is for comparative purposes.

The development of bidentate inhibitors, which engage both the active site and a nearby secondary binding site, has been a particularly successful strategy for improving both potency and selectivity. For instance, the TPI-1 peptide, which incorporates F2Pmp and an additional acidic residue, shows enhanced inhibition of PTP1B.

Applications in Drug Development

The stability and pTyr mimicry of F2Pmp have made it an invaluable component in the development of therapeutics targeting PTPs.

-

Diabetes and Obesity: As a key negative regulator of insulin signaling, PTP1B is a prime target. F2Pmp-based inhibitors have shown promise in preclinical models by enhancing insulin sensitivity.

-

Oncology: The phosphatase SHP2 is a critical node in growth factor signaling pathways and is a major cancer drug target. F2Pmp has been incorporated into potent and selective SHP2 inhibitors.

-

Immuno-oncology: PTPs like SHP1 and SHP2 play crucial roles in regulating immune cell function. Inhibitors based on F2Pmp are being explored to modulate the immune response against tumors.

Conclusion and Future Directions

4-(Phosphonodifluoromethyl)-L-phenylalanine has proven to be a cornerstone in the design of PTP inhibitors. Its unique combination of electronic mimicry and hydrolytic stability effectively addresses the primary challenges associated with targeting this enzyme class. The continued evolution of F2Pmp analogues, particularly those designed to engage secondary binding sites or with improved pharmacokinetic properties, holds great promise for the development of novel therapeutics for a wide range of diseases. As our understanding of the specific roles of individual PTPs in disease progression deepens, the strategic application of F2Pmp and its derivatives will undoubtedly accelerate the journey from target validation to clinical reality.

References

A Technical Guide to Utilizing 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp) for High-Fidelity SH2 Domain Binding Studies

Abstract

Src Homology 2 (SH2) domains are critical modules in intracellular signaling, recognizing phosphotyrosine (pTyr) residues to mediate protein-protein interactions that drive cellular processes ranging from growth and differentiation to metabolism and apoptosis. The transient and dynamic nature of protein phosphorylation presents significant challenges for biophysical and structural studies. This guide provides an in-depth exploration of 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp), a non-hydrolyzable phosphotyrosine mimetic, as a robust tool for investigating SH2 domain-ligand interactions. We detail the rationale for its use, its chemical advantages over other analogs, and provide validated, step-by-step protocols for its incorporation into peptides and subsequent use in key biophysical binding assays.

Introduction: The Challenge of Studying SH2 Domain-Phosphopeptide Interactions

SH2 domains are a family of structurally conserved protein domains, approximately 100 amino acids in length, that recognize and bind to specific peptide sequences containing a phosphorylated tyrosine residue.[1] This interaction is a cornerstone of signal transduction. Upon activation of receptor tyrosine kinases (RTKs) by extracellular signals, tyrosine residues on the receptor and its substrates are phosphorylated, creating docking sites for SH2 domain-containing proteins like Grb2, PLC-γ, and STATs. This recruitment initiates downstream signaling cascades.[1]

The study of these interactions is hampered by the inherent instability of the phosphate group on tyrosine. Phosphatases within cellular lysates or even trace contaminants in purified systems can rapidly dephosphorylate the target peptide, leading to loss of binding and inaccurate experimental results. This necessitates the use of stable pTyr analogs that can mimic the key binding interactions of the natural phosphopeptide without being susceptible to enzymatic cleavage.

F2Pmp: A Superior Non-Hydrolyzable pTyr Mimetic

Among various pTyr mimetics, 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp) has emerged as a particularly effective tool. It is a non-hydrolyzable isostere of pTyr where the labile phosphomonoester O-P bond is replaced by a stable C-P bond.[2][3] The inclusion of the two fluorine atoms is critical; they are strongly electron-withdrawing, which lowers the pKa of the phosphonate group to more closely match that of the phosphate group in pTyr.[2][4] This ensures that at physiological pH, F2Pmp carries a similar charge and can engage in the same critical electrostatic interactions with the conserved arginine residues within the SH2 domain's binding pocket.

Key Advantages of F2Pmp:

-

Enzymatic Stability: The C-P bond is resistant to phosphatase activity, ensuring the integrity of the peptide ligand throughout the experiment.[3]

-

Biomimetic Fidelity: The difluoromethylene group effectively mimics the pKa and tetrahedral geometry of the natural phosphate group, resulting in binding affinities (Kd) that are often very close to those of the corresponding pTyr peptides.[2][4]

-

Structural Integrity: F2Pmp-containing peptides have been shown to co-crystallize with SH2 domains, yielding high-resolution structural data that accurately reflects the native binding mode.

Caption: F2Pmp mimics pTyr to engage the SH2 domain.

Experimental Design and Protocols

A successful SH2 domain binding study using F2Pmp-peptides requires careful planning and execution. The general workflow involves peptide synthesis, protein expression and purification, and finally, the biophysical characterization of the interaction.

Caption: General experimental workflow.

Synthesis of F2Pmp-Containing Peptides

Rationale: The synthesis of high-purity peptides is foundational to any binding study. Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the method of choice.[5] The key step is the incorporation of the Fmoc-L-F2Pmp-OH amino acid derivative, which is commercially available or can be synthesized according to published procedures.[3][6]

Protocol: Standard Fmoc-SPPS for an F2Pmp Peptide

-

Resin Selection & Swelling: Start with a Rink Amide resin for a C-terminal amide or a Wang/trityl resin for a C-terminal carboxylic acid. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate the incoming Fmoc-protected amino acid (or Fmoc-L-F2Pmp-OH) (4 equivalents) with a coupling agent like HBTU/HOBt (4 eq.) or HATU (4 eq.) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

-

Self-Validating Checkpoint: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent). If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin as described in step 3.

-

Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Purification & Verification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and dissolve in a water/acetonitrile mixture. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry (e.g., LC-MS).

Expression and Purification of SH2 Domains

Rationale: High-purity, properly folded SH2 domain protein is essential for accurate binding data. Recombinant expression in E. coli as a Glutathione S-transferase (GST) or polyhistidine (His)-tagged fusion protein is a common and effective strategy, allowing for straightforward affinity purification.

Protocol: Expression and Purification of a His-tagged SH2 Domain

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector (e.g., pET vector) containing the gene for the N-terminally His-tagged SH2 domain.

-

Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein Expression: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours. This lower temperature often improves protein solubility and proper folding.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Purification:

-

Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged SH2 domain with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Further Purification (Optional but Recommended): For high-purity protein required for ITC or crystallography, perform a second purification step using size-exclusion chromatography (gel filtration) to remove aggregates and other impurities.

-

Quality Control:

-

Assess purity by SDS-PAGE. The protein should appear as a single band of the expected molecular weight.

-

Confirm protein concentration using a Bradford assay or by measuring absorbance at 280 nm with a calculated extinction coefficient.

-

Self-Validating Checkpoint: Verify the protein is folded and active by performing a preliminary binding experiment (e.g., a single-point FP measurement) with the F2Pmp-peptide.

-

Biophysical Assays for Quantifying Binding

Several techniques can be employed to measure the binding affinity and kinetics of the F2Pmp-peptide/SH2 domain interaction. The choice of assay depends on the specific information required (affinity, kinetics, thermodynamics), throughput needs, and available instrumentation.

Fluorescence Polarization (FP)

Principle: FP measures the change in the tumbling rate of a small fluorescently labeled peptide upon binding to a larger protein. When the small, rapidly tumbling fluorescent peptide binds to the large, slowly tumbling SH2 domain, the overall size of the complex increases, causing it to tumble more slowly in solution. This slower tumbling results in an increase in the polarization of the emitted light.[7][8][9]

Protocol: FP Direct Binding Assay

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescently labeled F2Pmp-peptide (e.g., with a 5-FAM label) in assay buffer (e.g., PBS or 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Prepare a serial dilution of the purified SH2 domain in the same assay buffer.

-

-

Assay Setup:

-

In a low-volume black microplate (e.g., 384-well), add a fixed, low concentration (typically 1-10 nM) of the fluorescent peptide to each well.

-

Add the serially diluted SH2 domain to the wells. Include control wells with peptide only (for minimum polarization) and buffer only (for background).

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Plot the change in millipolarization (mP) units against the log of the SH2 domain concentration. Fit the resulting sigmoidal curve to a one-site binding model to determine the equilibrium dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures binding in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10] One binding partner (e.g., the SH2 domain) is immobilized on the chip, and the other (the F2Pmp-peptide) is flowed over the surface. Binding increases the mass on the surface, causing a change in the refractive index, which is measured in Resonance Units (RU).

Protocol: SPR Kinetic Analysis

-

Immobilization: Immobilize the purified SH2 domain (ligand) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density.

-

Analyte Preparation: Prepare a series of dilutions of the F2Pmp-peptide (analyte) in running buffer (e.g., HBS-EP+).

-

Binding Cycle:

-

Association: Inject the F2Pmp-peptide solution over the sensor surface at a constant flow rate for a defined period, allowing the binding to occur.

-

Dissociation: Replace the analyte solution with running buffer and monitor the dissociation of the complex over time.

-

Regeneration: Inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte, preparing the surface for the next cycle.

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are fit to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to simultaneously determine the association rate constant (kon) and the dissociation rate constant (koff).[10]

-

The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (Kd = koff / kon).

-

Isothermal Titration Calorimetry (ITC)